molecular formula C19H18N2O2 B2549379 (E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one CAS No. 831206-02-1

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one

Cat. No.: B2549379
CAS No.: 831206-02-1
M. Wt: 306.365
InChI Key: YDBIMBPDBREXDE-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions such as the Heck reaction of a 3-halo-quinolin-4(1H)-one with styrene derivatives . Another method involves the Wittig reaction of quinolin-4(1H)-one-3-carbaldehyde with benzylic ylides .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control . Another reaction involves the base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one with aryl aldehydes .

Scientific Research Applications

Corrosion Inhibition

Quinoxalinone derivatives, including compounds closely related to "(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one," have been investigated for their corrosion inhibition properties. A study demonstrated the efficacy of three quinoxalinone derivatives as corrosion inhibitors for mild steel in a hydrochloric acid medium. The derivatives were found to act as mixed-type inhibitors, and their efficiency depended on concentration. The adsorption of these inhibitors on the steel surface was consistent with the Langmuir adsorption model, suggesting the formation of a protective film on the metallic surface. Theoretical and experimental approaches provided insights into the electronic properties of these molecules, contributing to understanding their inhibition mechanisms (Tazouti et al., 2016).

Analytical and Toxicological Studies

Research on ethoxyquin, a compound with structural similarity to quinoxalinone derivatives, highlighted its use as an antioxidant in animal feed and its potential for lipid peroxidation prevention. Despite its benefits, concerns regarding its safety and the need for reevaluation of its toxicity have been discussed. Studies focused on the detection of ethoxyquin and its metabolites in food products, exploring its metabolism, and assessing its impact on human and animal health (Blaszczyk et al., 2013; Rodríguez-Gómez et al., 2018).

Potential Anticancer Activity

Another study identified a quinoxalinone derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, with significant anticancer activity. This compound inhibited tumor growth in mice without apparent toxicity and exhibited potent antiproliferative activity across various human tumor cell lines. Mechanistic investigations suggested that it functions as a tubulin-binding tumor-vascular disrupting agent, highlighting its potential as a novel class of anticancer agents (Cui et al., 2017).

Properties

IUPAC Name

3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-23-15-11-8-14(9-12-15)10-13-17-19(22)21(2)18-7-5-4-6-16(18)20-17/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBIMBPDBREXDE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.